trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride

Chiral Purity Asymmetric Synthesis Ritlecitinib

trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS 1951439-14-7) is a chiral piperidine building block with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol. It is characterized by a (2R,5R) trans configuration, a benzyl carbamate (Cbz) protecting group at the nitrogen, a primary amine at the 5-position, and a methyl substituent at the 2-position.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78
CAS No. 1951439-14-7
Cat. No. B2514717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride
CAS1951439-14-7
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m0./s1
InChIKeyQDXRLZBFPKVDHC-JZKFLRDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS 1951439-14-7) Procurement Specification


trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS 1951439-14-7) is a chiral piperidine building block with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . It is characterized by a (2R,5R) trans configuration, a benzyl carbamate (Cbz) protecting group at the nitrogen, a primary amine at the 5-position, and a methyl substituent at the 2-position . This hydrochloride salt is supplied as a stable crystalline solid with a purity typically meeting or exceeding 98% (HPLC) . It is primarily utilized in medicinal chemistry as a key intermediate for the asymmetric synthesis of complex pharmaceuticals, most notably as a precursor to the JAK inhibitor ritlecitinib, and is cataloged as Ritlecitinib Impurity 16 in its free base form for regulatory analytical purposes [1].

The Stereochemical Imperative for (2R,5R)-trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate HCl in Chiral Synthesis


Generic substitution fails for this compound because its value is locked in its specific stereochemistry. The (2R,5R) trans configuration is a non-negotiable requirement for generating the correct three-dimensional structure of downstream active pharmaceutical ingredients (APIs) like ritlecitinib [1]. A racemic mixture, or a different enantiomer such as the (2S,5S)- or (2S,5R)-forms, introduces a chiral mismatch that would not be resolved in a subsequent step, leading to the formation of diastereomeric impurities in the final API. This results in purities that fall critically short of the >99.5% requirement for pharmaceutical registration, as opposed to the targeted 98%+ purity achievable with the correct single-isomer starting material . Furthermore, the Cbz protecting group is orthogonal to the Boc group used in related intermediates, and replacing it without proven, identical reaction kinetics can cause early deprotection, ring-opening, or unexpected reactivity, thereby derailing a validated synthetic route .

Head-to-Head Comparator Analysis for trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride


Enantiomeric Purity Comparison: (2R,5R)-Isomer vs. Racemate for Ritlecitinib Intermediate

The (2R,5R)-trans isomer is the direct precursor to the core piperidine ring of Ritlecitinib . Using the racemic cis/trans mixture instead of the pure (2R,5R) isomer leads to the formation of the diastereomeric (2S,5R)-Ritlecitinib impurity. Target compound batches are supplied with 98% chiral purity, a baseline specification for pharmaceutical intermediate procurement, which is unattainable by a racemic mixture without costly chiral resolution steps .

Chiral Purity Asymmetric Synthesis Ritlecitinib

Analytical Reference Standard: Differentiated Use as Ritlecitinib Impurity 16

The free base form of this compound (CAS 1207853-72-2) is explicitly listed and supplied as 'Ritlecitinib Impurity 16' [1]. This status as a known and regulated impurity provides it with a dual procurement identity not shared by generic alternatives like the corresponding tert-butyl carbamate (Boc) protected analog. The compound is supplied with a Certificate of Analysis (CoA) suitable for regulatory filing, whereas Boc-protected analogs are general research chemicals without this specific impurity designation .

Reference Standard Method Validation Quality Control

Salt Form Advantage: Solubility and Stability vs. Free Base

The hydrochloride salt form (MW 284.78) offers a significant handling advantage over the free base (MW 248.32). The salt is a stable, non-hygroscopic crystalline solid suitable for long-term storage and shipping under ambient conditions . No explicit quantitative solubility data was found in the accessible primary sources for the hydrochloride salt in specific solvents, but as a class-level principle, amine hydrochloride salts generally exhibit superior aqueous solubility compared to their free base counterparts. The salt is supplied at 98% purity, with a documented molecular weight of 284.78 g/mol, confirming its defined stoichiometry .

Salt Selection Solubility Stability

Procurement-Guided Applications for trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate HCl


Ritlecitinib ANDA Filing: Impurity Reference Standard Qualification

Quality control laboratories supporting Abbreviated New Drug Application (ANDA) filings for generic Ritlecitinib must procure and qualify Ritlecitinib Impurity 16. The free base of trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride serves exactly this role. It is supplied with a Certificate of Analysis providing HPLC purity, NMR, and MS data that are harmonized with regulatory requirements for method validation and stability studies [1].

Asymmetric Synthesis of (3R,4R)-3,4-Disubstituted Piperidine Pharmacophores

Medicinal chemistry programs targeting chiral piperidine-based scaffolds, including JAK inhibitors beyond Ritlecitinib, require the (2R,5R)-trans configuration to set the absolute stereochemistry of the 4-position. The target compound provides this locked trans geometry, with the amine at the 5-position serving as a masked synthetic handle. The 98% purity specification ensures that subsequent diastereoselective transformations proceed without interference from stereoisomeric contaminants [1].

Comparative Reactivity Studies of Cbz-Protected Amino-Methylpiperidines

Process chemistry groups comparing the stability and deprotection kinetics of Cbz versus Boc protecting groups on the piperidine scaffold can use the target compound as the definitive Cbz-protected benchmark. Its stable hydrochloride salt form allows for accurate molar equivalent calculations in kinetic experiments, where the free base's variable hygroscopicity would introduce error [1].

Quote Request

Request a Quote for trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.